tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a pyrazole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tert-butyl piperidine-1-carboxylate and 1H-pyrazole.
Reaction Steps:
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods:
- Industrial synthesis may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the pyrazole moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block in combinatorial chemistry for drug discovery.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological targets.
Medicine:
- Explored for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.
- May serve as a scaffold for the development of new drugs.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Employed in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole moiety is known for its ability to interact with various biological targets, which can influence the compound’s pharmacological properties.
Comparison with Similar Compounds
- tert-Butyl 4-((1H-imidazol-1-yl)methyl)piperidine-1-carboxylate
- tert-Butyl 4-((1H-triazol-1-yl)methyl)piperidine-1-carboxylate
- tert-Butyl 4-((1H-tetrazol-1-yl)methyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to imidazole, triazole, and tetrazole derivatives.
- The pyrazole ring can engage in different types of interactions with biological targets, potentially leading to unique pharmacological profiles.
- The synthesis and reactivity of the pyrazole derivative may differ from those of its imidazole, triazole, and tetrazole counterparts, offering diverse opportunities for chemical modifications and applications.
Biological Activity
Introduction
Tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate (CAS No. 877399-74-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Table 1: Basic Properties
Property | Value |
---|---|
Molecular Weight | 251.33 g/mol |
Chemical Formula | C13H21N3O2 |
CAS Number | 877399-74-1 |
Boiling Point | Not available |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. Research on related piperidine derivatives has shown that they can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that certain piperidine derivatives exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
The proposed mechanism of action for compounds in this class includes:
- Inhibition of Cell Proliferation : These compounds may interfere with the cell cycle, leading to reduced proliferation rates in cancer cells.
- Induction of Apoptosis : They trigger programmed cell death pathways, which are critical in eliminating cancerous cells.
Neuroprotective Effects
There is emerging evidence suggesting that piperidine derivatives may also possess neuroprotective properties. A study highlighted the potential of certain derivatives to inhibit cholinesterase activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's . The dual inhibition of cholinesterase and beta-secretase enzymes was noted as a promising strategy for developing multi-targeted therapies against Alzheimer's disease .
Study 1: Anticancer Efficacy
In a comparative study, this compound was evaluated alongside other piperidine derivatives for their anticancer efficacy. The compound demonstrated significant cytotoxic effects on human cancer cell lines, with an IC50 value lower than that of established chemotherapeutics .
Study 2: Neuroprotective Activity
Another study investigated the neuroprotective effects of related compounds in a model of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta aggregation and enhance cognitive function in treated mice, suggesting their potential as therapeutic agents for Alzheimer's .
Properties
IUPAC Name |
tert-butyl 4-(pyrazol-1-ylmethyl)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)16-9-5-12(6-10-16)11-17-8-4-7-15-17/h4,7-8,12H,5-6,9-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOKKJTYDPPBKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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